

Physicochemical Properties of NP213 TFA Salt: A Technical Guide

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Compound of Interest

Compound Name: NP213 TFA

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Introduction

NP213, also known as Novexatin®, is a novel, synthetic, cyclic antimicrobial peptide (AMP) with potent antifungal activity.[1][2][3] It is designed based on host defense peptides and is particularly effective against dermatophytes responsible for onychomycosis (fungal nail infection).[4][5][6] NP213 is a backbone-cyclized homopolymer of seven L-arginine residues, giving it a net positive charge.[4][7] This technical guide focuses on the physicochemical properties of the trifluoroacetate (TFA) salt of NP213, a common form resulting from its synthesis and purification via high-performance liquid chromatography (HPLC).[8] Understanding these properties is critical for its formulation, delivery, and therapeutic application.

Physicochemical Data Summary

The following tables summarize the key quantitative physicochemical properties of **NP213 TFA** salt.

Property	Value	Reference
Molecular Formula	C44H85F3N28O9	[9][10]
Average Molecular Weight	1207.32 Da	[9][10]
Monoisotopic Mass	1206.67 Da	[9]
Purity (Typical)	>96%	[10]
Appearance	Lyophilized powder	[4]
Counterion	Trifluoroacetate (TFA)	[8]
Net Charge	+7	[4]
Free Base Molecular Formula	C42H84N28O7	[9]
Free Base Molecular Weight	1093.3 Da	[9]

Table 1: General Physicochemical Properties of **NP213 TFA** Salt

Solvent System	Solubility	Conditions	Reference
Dimethyl Sulfoxide (DMSO)	100 mg/mL	With ultrasonication	[10]
Water (H ₂ O)	100 mg/mL	With ultrasonication	[10]
Phosphate-Buffered Saline (PBS)	100 mg/mL	With ultrasonication	[1]
10% DMSO + 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL	-	[1]
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL	-	[1]

Table 2: Solubility of **NP213 TFA** Salt

Parameter	Value	Organism	Reference
Minimum Inhibitory Concentration (MIC ₉₀)	1–2 µg/mL	C. albicans	[9]
Membrane Permeabilization	93% at 4 µg/mL	-	[9]
In Vivo Half-Life (mice)	Approximately 4.5 hours	-	[1]

Table 3: Biological Activity and Pharmacokinetic Profile of **NP213 TFA** Salt

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of NP213 is primarily achieved through Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis.[9][11]

Methodology:

- **Resin Preparation:** The synthesis begins with the attachment of the first Fmoc-protected L-arginine residue to a solid support resin, typically a polystyrene-based resin.[9]
- **Amino Acid Coupling:** Subsequent Fmoc-protected L-arginine residues are sequentially coupled. The coupling reaction is facilitated by activating agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (1-Hydroxybenzotriazole) in the presence of a base like DIPEA (diisopropylethylamine).[9]
- **Fmoc Deprotection:** After each coupling step, the Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a mild base, typically piperidine in dimethylformamide (DMF), to allow for the next coupling reaction.
- **Cyclization:** Upon completion of the linear heptapeptide chain, on-resin cyclization is performed to form the backbone-cyclized structure.

- **Cleavage and Deprotection:** The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, which typically includes trifluoroacetic acid (TFA).^[12] This step results in the formation of the NP213 as a TFA salt.
- **Precipitation and Washing:** The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether, followed by washing to remove scavengers and byproducts.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude **NP213 TFA** salt is purified to a high degree using preparative RP-HPLC.^[4]^[9]

Methodology:

- **Sample Preparation:** The crude lyophilized peptide is dissolved in a minimal volume of aqueous 0.1% TFA.^[13] If solubility is an issue, 6M guanidine hydrochloride with 0.1% TFA can be used.^[13]
- **Chromatographic System:** A preparative C18 column is typically used.
- **Mobile Phases:**
 - Buffer A: 0.1% TFA in water^[13]
 - Buffer B: 0.1% TFA in acetonitrile^[13]
- **Gradient Elution:** The peptide is eluted using a linear gradient of increasing Buffer B concentration. A shallow gradient is often employed for optimal resolution.
- **Detection:** The column eluant is monitored at a wavelength of 220 nm.^[13]
- **Fraction Collection:** Fractions corresponding to the main peptide peak are collected.
- **Lyophilization:** The purified fractions are combined and lyophilized to obtain the final **NP213 TFA** salt as a white, fluffy powder.

Purity and Identity Analysis

The purity and identity of the final product are confirmed using analytical RP-HPLC and mass spectrometry.

Analytical RP-HPLC:

- Methodology: A small amount of the purified peptide (~1 mg/mL) is injected onto an analytical C18 column.[\[13\]](#) A standard gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile is used. Purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.[\[13\]](#)

Mass Spectrometry:

- Methodology: The molecular weight of the purified peptide is verified using mass spectrometry, typically with electrospray ionization (ESI-MS).[\[9\]](#)[\[13\]](#) This confirms the identity of the **NP213 TFA** salt by matching the observed mass to the calculated theoretical mass.[\[9\]](#)

Counterion Analysis and Exchange

While TFA is a common counterion from purification, it may be desirable to exchange it for a more pharmaceutically acceptable counterion like acetate or hydrochloride.[\[12\]](#)

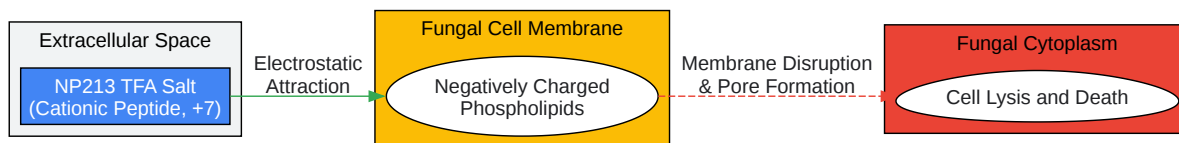
Ion Chromatography:

- Methodology: The content of trifluoroacetate and other anions can be accurately measured by ion chromatography.[\[9\]](#)[\[13\]](#)

TFA/HCl Exchange Protocol:

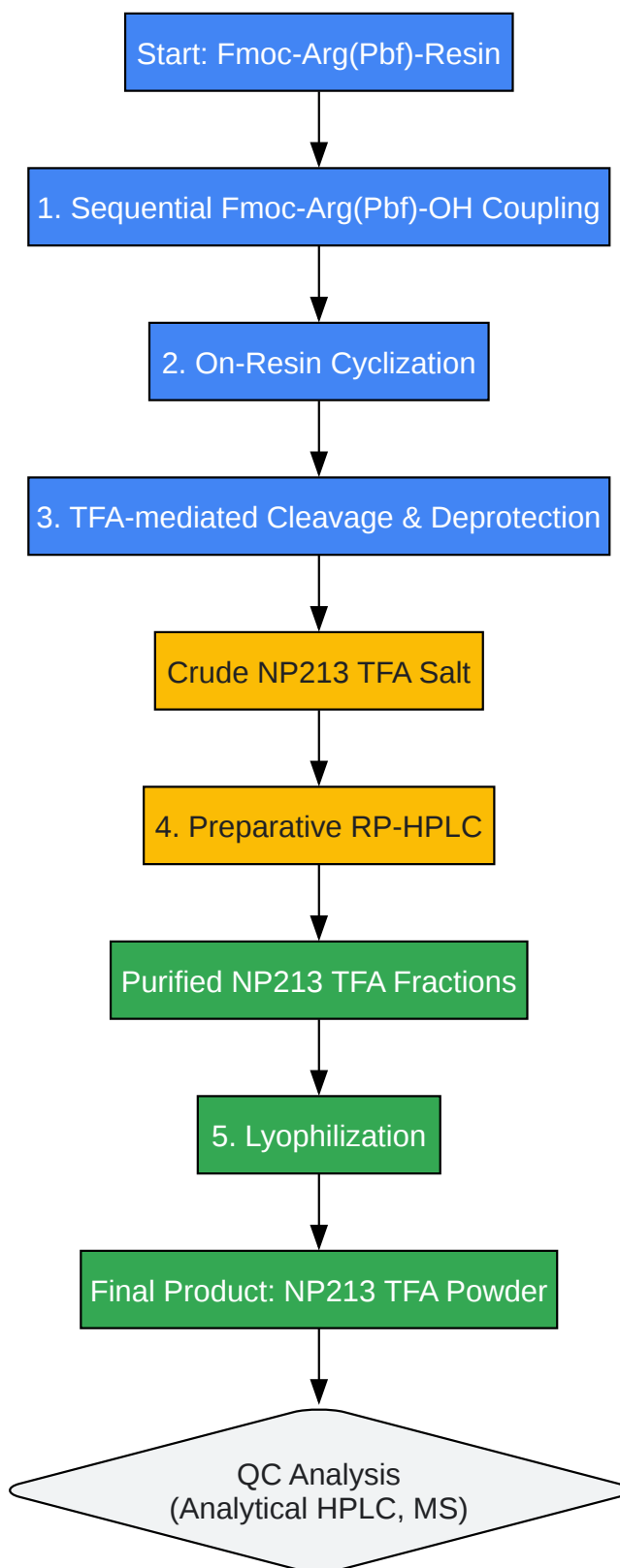
- Dissolve the peptide in 100 mM HCl.[\[13\]](#)
- Let the solution stand at room temperature for one minute.[\[13\]](#)
- Freeze the solution in liquid nitrogen.[\[13\]](#)
- Lyophilize the frozen solution to obtain the peptide hydrochloride salt.[\[13\]](#)

Mechanism of Action and Experimental Workflow Visualizations



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Caption: Mechanism of action of NP213 against fungal cells.



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Caption: Experimental workflow for **NP213 TFA** salt synthesis and purification.

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